molecular formula C14H8Cl2N2O2 B2944359 7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one CAS No. 477864-76-9

7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one

Cat. No.: B2944359
CAS No.: 477864-76-9
M. Wt: 307.13
InChI Key: FXMYJIFTMZOCGY-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring. The presence of chloro and hydroxy substituents on the quinazolinone core enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorobenzamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazolinone product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydroquinazolinone derivatives using reducing agents like sodium borohydride.

    Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of 7-chloro-2-(2-chlorophenyl)-3-quinazolinone

    Reduction: Formation of 7-chloro-2-(2-chlorophenyl)-3,4-dihydroquinazolin-4-one

    Substitution: Formation of various substituted quinazolinone derivatives

Scientific Research Applications

7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one
  • 7-Chloro-2-(3-methoxyphenyl)-3-hydroxyquinazolin-4-one
  • 7-Chloro-2-(4-nitrophenyl)-3-hydroxyquinazolin-4-one

Uniqueness

7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

7-chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-5-6-10-12(7-8)17-13(18(20)14(10)19)9-3-1-2-4-11(9)16/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMYJIFTMZOCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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